molecular formula C11H10O5 B3045313 3,5-Dimethoxybenzofuran-2-carboxylic acid CAS No. 104796-30-7

3,5-Dimethoxybenzofuran-2-carboxylic acid

Cat. No.: B3045313
CAS No.: 104796-30-7
M. Wt: 222.19 g/mol
InChI Key: WHPMRULHYMBNDV-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 2 position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reagent to form the benzofuran ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

3,5-Dimethoxybenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit specific receptors, or interfere with cellular signaling pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

    3,5-Dimethoxybenzaldehyde: Shares the methoxy substitution pattern but lacks the benzofuran ring and carboxylic acid group.

    2,3-Dihydrobenzofuran-2-carboxylic acid: Contains a similar carboxylic acid group but differs in the hydrogenation state of the benzofuran ring.

    3,5-Dimethoxybenzoic acid: Similar methoxy and carboxylic acid groups but lacks the benzofuran ring.

Uniqueness: 3,5-Dimethoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both the benzofuran ring and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-dimethoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-6-3-4-8-7(5-6)9(15-2)10(16-8)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPMRULHYMBNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546631
Record name 3,5-Dimethoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104796-30-7
Record name 3,5-Dimethoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.6 g (0.045 mole) of 3,5-dimethoxy-2 -benzofurancarboxylic acid, methyl ester in 80 ml of methanol is treated with 75 ml of 1.0 N aqueous sodium hydroxide solution. The new mixture is stirred at reflux for 45 minutes, cooled, and added to 750 g of ice/water. After extraction with dichloromethane, 3×300 ml) the aqueous layer is cooled in ice and acidified with glacial acetic acid to precipitate the crude product. The precipitate is filtered and washed with water to yield 9.6 g (88% crude yield) of 3,5-dimethoxy-2-benzofurancarboxylic acid. A sample recrystallized from ethyl acetate is analytically pure, mp 168° C.-dec.
Name
3,5-dimethoxy-2 -benzofurancarboxylic acid, methyl ester
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
750 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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